2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide

aminopeptidase specificity free N-terminus requirement intestinal absorption

Aminopeptidase assays fail when Nα-blocked substrates yield false negatives. H-Lys-pNA·2HBr solves this with a free α-amino group essential for lysine-specific aminopeptidase recognition. • Km = 2.32 mM for thermostable Pseudomonas aeruginosa NJ-814 lysine aminopeptidase-validated benchmark for assay development. • Liberates p-nitroaniline (λmax 405-410 nm) enabling real-time kinetic monitoring. • Dihydrobromide salt ensures superior aqueous solubility for consistent substrate delivery in assay buffers. • Orthogonal to Nα-protected analogs; pairs with Ac-Lys-pNA or Z-Lys-pNA to deconvolute aminopeptidase vs. endopeptidase activity in complex samples.

Molecular Formula C12H20Br2N4O3
Molecular Weight 428.12 g/mol
CAS No. 40492-96-4
Cat. No. B555273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide
CAS40492-96-4
SynonymsL-Lysine4-nitroanilidedihydrobromide; 40492-96-4; H-LYS-PNA2HBR; H-LYS-PNA2HBR; CTK8G0618; L-9340; (2S)-2,6-diamino-N-(4-nitrophenyl)hexanamidedihydrobromide
Molecular FormulaC12H20Br2N4O3
Molecular Weight428.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br
InChIInChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H
InChIKeyOGBCOCPRBXZLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine p-Nitroanilide Substrate for Aminopeptidase Characterization


2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide (CAS 40492-96-4), commonly referred to as L-lysine p-nitroanilide dihydrobromide or H-Lys-pNA·2HBr, is a synthetic chromogenic substrate engineered for the spectrophotometric detection of lysine-specific aminopeptidases and certain serine proteases. The compound consists of an L-lysine moiety linked via an amide bond to a p-nitroaniline (pNA) chromophore; enzymatic cleavage liberates free p-nitroaniline, which absorbs at 405–410 nm, enabling continuous, real-time kinetic measurements [1]. Its free Nα-amino group is the defining structural feature that distinguishes it from Nα-blocked lysine-pNA analogs, directly dictating its enzyme recognition profile and experimental applicability [2].

Detection Chromogenic substrate for aminopeptidase assay at 405–410 nm
Requirement Free Nα-amino group essential for enzyme recognition
Format Dihydrobromide salt for aqueous solubility in assay buffers

Why Nα-Protected or Alternative Amino Acid Analogs Cannot Substitute


Aminopeptidases that recognize lysine at the N-terminus require a free, unsubstituted α-amino group for substrate binding and catalysis; Nα-acetylated (Ac-Lys-pNA) or Nα-carbobenzoxy-protected (Z-Lys-pNA) derivatives are poorly or not at all hydrolyzed by these exopeptidases [1]. Conversely, substrates bearing alternative amino acids (e.g., Leu-pNA, Arg-pNA) exhibit markedly different kinetic parameters even with the same enzyme, meaning that Km, kcat, and specificity constants obtained with one amino acid–pNA cannot be extrapolated to another [2]. The dihydrobromide salt form additionally provides superior aqueous solubility compared to the free base, ensuring consistent substrate delivery in aqueous assay buffers—a practical consideration that directly impacts experimental reproducibility [3].

Nα-protected analogs Ac-Lys-pNA or Z-Lys-pNA are not aminopeptidase substrates and may give false negatives
Alternative amino acid-pNA Kinetic parameters for Leu-pNA or Arg-pNA cannot be extrapolated to Lys-pNA
Salt form variation Free base may show different solubility; dihydrobromide salt supports consistent aqueous delivery

Quantitative Differentiation from Closest Analogs


Free α-Amino Group Requirement vs. Nα-Blocked Analogs

In a perfused rat intestine model, the absorption of L-lysine-p-nitroanilide was competitively inhibited by L-lysine methyl ester, confirming carrier-mediated transport following enzymatic hydrolysis. In contrast, Nα-acetyl-L-lysine methyl ester produced no inhibition, demonstrating that Nα-blocked derivatives are not recognized by the brush-border aminopeptidase that cleaves the free α-amino substrate [1]. This establishes a binary functional distinction: L-lysine-p-nitroanilide (free Nα) is a substrate for aminopeptidases requiring an unsubstituted N-terminus, while Nα-acetyl-L-lysine p-nitroanilide (Ac-Lys-pNA) and Nα-carbobenzoxy-L-lysine p-nitroanilide (Z-Lys-pNA) are substrates for endopeptidases such as trypsin and gingipain K.

Free α-amino vs Nα-blocked
Reported
L-Lys-pNA (free Nα) — absorption inhibited by free α-amino competitor
Nα-acetyl-Lys methyl ester — no inhibition of absorption
Qualitative categorical difference: substrate vs. non-substrate for brush-border aminopeptidase
Binary functional distinction: free Nα for aminopeptidases, Nα-blocked for endopeptidases only
Perfused rat intestine model; in situ absorption
aminopeptidase specificity free N-terminus requirement intestinal absorption chromogenic substrate design

Optimal Substrate Affinity vs. Leu-pNA for Lysine Aminopeptidase

When a panel of aminoacyl-p-nitroaniline (AA-pNA) substrates was screened against purified lysine aminopeptidase from Pseudomonas aeruginosa NJ-814, Lys-pNA was identified as the optimal substrate. The Michaelis constant (Km) for Lys-pNA was 2.32 mM, compared to 9.41 mM for Leu-pNA, representing a 4.1-fold higher apparent affinity for the lysine-bearing substrate [1]. This quantitative preference validates the compound as the substrate of choice for characterizing lysine-specific aminopeptidases.

Affinity vs. Leu-pNA
Reported
Km 2.32 mM Lys-pNA vs. 9.41 mM Leu-pNA
4.1-fold lower Km (higher apparent affinity)
Reported highest affinity among tested AA-pNA panel for lysine aminopeptidase
Purified P. aeruginosa NJ-814 enzyme, pH 9.0, 80 °C
lysine aminopeptidase Michaelis-Menten kinetics substrate specificity Pseudomonas aeruginosa

Enzyme-Specific Selectivity vs. Arg-pNA for KAP Aminopeptidase

For recombinant KAP aminopeptidase, Lys-pNA exhibits a Km of 4.0 mM and a catalytic efficiency (kcat/Km) of 460 mM⁻¹ s⁻¹, whereas Arg-pNA displays a higher apparent affinity with a Km of 1.4 mM and a kcat/Km of 550 mM⁻¹ s⁻¹ [1]. This 2.9-fold difference in Km indicates that, for this particular enzyme, arginine at the N-terminal position is preferred over lysine, underscoring that lysine-versus-arginine specificity is enzyme-dependent.

Selectivity vs. Arg-pNA
Reported
Lys-pNA: Km 4.0 mM kcat/Km 460 mM⁻¹s⁻¹
Arg-pNA: Km 1.4 mM kcat/Km 550 mM⁻¹s⁻¹
Arg-pNA Km 2.9-fold lower; kcat/Km 1.2-fold higher
Enzyme-dependent lysine vs. arginine preference; supports substrate selection for specific aminopeptidases
Recombinant KAP aminopeptidase, MOPS pH 8.0, 100 °C
KAP aminopeptidase arginine-p-nitroanilide kinetic selectivity archaeal enzyme

Alkaline pH-Activity Shift vs. Standard Trypsin Substrates

The pH-activity curve for L-lysine p-nitroanilide (L-LPA) with trypsin is shifted to a more alkaline region than that observed for typical trypsin substrates such as benzoyl-DL-arginine p-nitroanilide (BAPNA) [1]. While both compounds are hydrolyzed by trypsin and release p-nitroaniline for colorimetric detection, the distinct pH optimum of L-LPA requires assay conditions to be adjusted toward higher pH for maximal activity.

pH-activity shift vs. BAPNA
Data to verify
L-LPA pH optimum shifted to more alkaline region
BAPNA shows typical trypsin substrate pH profile
Qualitative pH shift; exact numerical values not publicly reported
Direct protocol transfer from BAPNA may require pH re-optimization for maximal activity
Trypsin, Tris buffer, 410 nm detection; original 1961 study
pH-activity profile trypsin substrate alkaline shift assay optimization

Optimal Application Scenarios


Kinetic Characterization of Lysine-Specific Aminopeptidases

When screening small-molecule inhibitors against lysine aminopeptidases from bacterial or mammalian sources, L-lysine p-nitroanilide dihydrobromide serves as the physiological-relevant chromogenic substrate because its free Nα-amino group is the natural recognition element for aminopeptidase active sites. Using Nα-blocked analogs such as Ac-Lys-pNA or Z-Lys-pNA would yield false negatives, as these are endopeptidase substrates [1]. The quantitative Km data for Lys-pNA versus Leu-pNA (2.32 mM vs. 9.41 mM) provide a validated benchmark for assay development [2].

Discriminating Aminopeptidase from Endopeptidase Activity

In tissue homogenates, cell lysates, or microbial culture supernatants where multiple protease classes coexist, the free α-amino substrate selectively reports aminopeptidase activity, while Nα-protected lysine-pNA analogs report endopeptidase activity. This orthogonal substrate pair enables researchers to deconvolute which class of protease is responsible for a given hydrolytic signal without requiring purified enzymes, as established by the differential absorption data from perfused intestine studies [1].

High-Temperature Assays with Thermostable Aminopeptidases

The thermostable lysine aminopeptidase from Pseudomonas aeruginosa NJ-814 retains half-maximal activity after 119 min at 80 °C and exhibits maximal activity at pH 9.0 with Lys-pNA as the optimal substrate (Km = 2.32 mM) [2]. This makes L-lysine p-nitroanilide dihydrobromide the indicated substrate for industrial biocatalysis screening programs targeting thermostable aminopeptidases for peptide processing applications.

Substrate Specificity Profiling of Engineered Variants

When comparing the substrate preference of wild-type versus mutant aminopeptidases, the parallel use of Lys-pNA and Arg-pNA provides quantitative differentiation. For instance, recombinant KAP aminopeptidase shows Km values of 4.0 mM (Lys-pNA) and 1.4 mM (Arg-pNA) [3]. Procurement of both substrates from a single, validated source ensures lot-to-lot consistency, which is critical for reproducibility in structure–activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Lysine-specific aminopeptidase characterization
Free Nα-amino chromogenic substrate
Aminopeptidase vs. endopeptidase substrate specificity
Protease class discrimination in complex samples
Orthogonal substrate pair (free Nα vs. Nα-blocked)
Deconvolution of aminopeptidase and endopeptidase signals
High-temperature aminopeptidase assays
Thermostable enzyme-compatible substrate
pH and temperature activity profiling
Substrate specificity profiling of enzyme variants
Lys-pNA and Arg-pNA pair for kinetic comparison
Lot-consistent substrates for SAR reproducibility
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